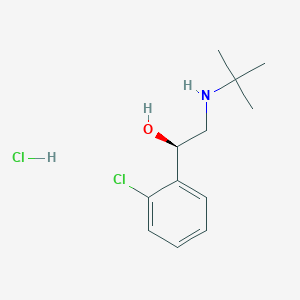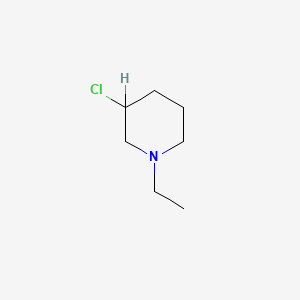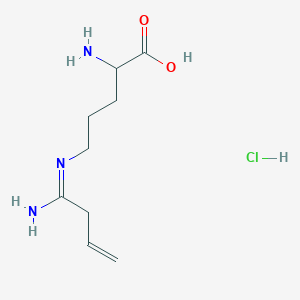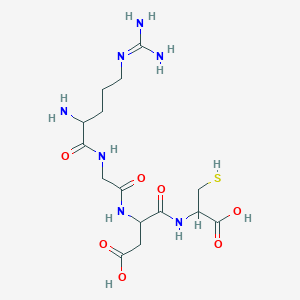![molecular formula C18H13N5 B13402258 2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, making it a privileged structure in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of magnesium oxide nanoparticles as catalysts. This approach not only enhances the yield but also improves the pharmacokinetic profiles and biological activity of the synthesized derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like mCPBA.
Reduction: Often employs sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol solution
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various pyridine and pyrimidine derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds.
Biology: Evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells.
Industry: Utilized in the production of bioactive compounds with enhanced pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. This interaction inhibits the expression of collagen and reduces the content of hydroxyproline, thereby exerting its anti-fibrotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine stands out due to its unique combination of a pyridine and pyrimidine moiety, which imparts a wide range of biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .
Propriétés
Formule moléculaire |
C18H13N5 |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-methyl-3-(2-pyridin-2-ylpyrimidin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C18H13N5/c1-12-14(10-13-11-19-8-5-15(13)22-12)16-6-9-21-18(23-16)17-4-2-3-7-20-17/h2-11H,1H3 |
Clé InChI |
VIDLXSAIEZPZRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=NC=CC2=N1)C3=NC(=NC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
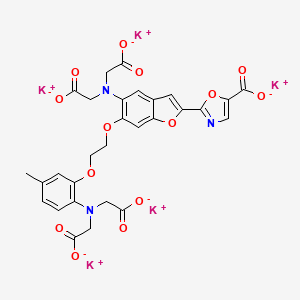
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
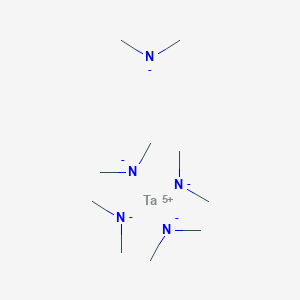
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
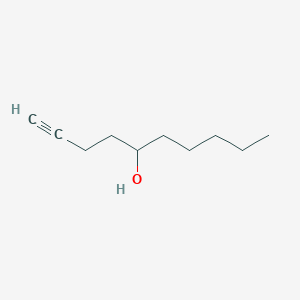
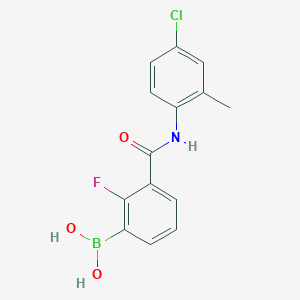
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
